molecular formula C17H24N4O2S B12772039 1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- CAS No. 110579-05-0

1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)-

Cat. No.: B12772039
CAS No.: 110579-05-0
M. Wt: 348.5 g/mol
InChI Key: QIPGBOOEMOFHOI-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by its unique substituents, which include a diethylaminoethylthio group, a methyl group, a nitro group, and a phenylmethyl group

Chemical Reactions Analysis

1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diethylaminoethylthio group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The diethylaminoethylthio group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole, 5-((2-(diethylamino)ethyl)thio)-2-methyl-4-nitro-1-(phenylmethyl)- include other substituted imidazoles, such as:

Properties

CAS No.

110579-05-0

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C17H24N4O2S/c1-4-19(5-2)11-12-24-17-16(21(22)23)18-14(3)20(17)13-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3

InChI Key

QIPGBOOEMOFHOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC1=C(N=C(N1CC2=CC=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

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